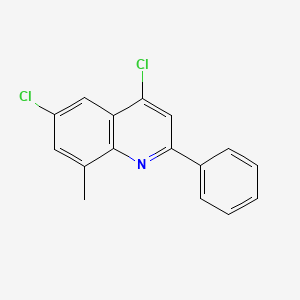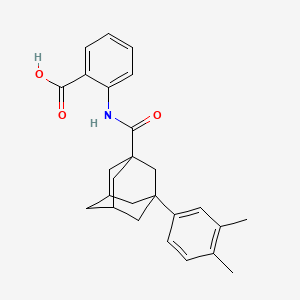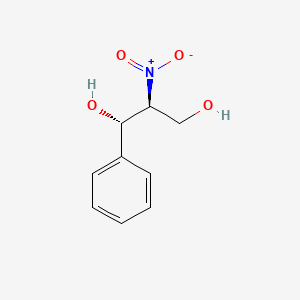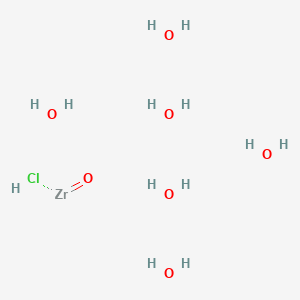
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI) is a chemical compound with the molecular formula Cl2O Zr . 6 H2 O This compound is characterized by its high reactivity and solubility in water and alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconium,dichlorooxo-, hexahydrate can be synthesized through the reaction of zirconium dioxide (ZrO2) with hydrochloric acid (HCl). The reaction typically involves dissolving zirconium dioxide in hydrochloric acid, followed by the crystallization of the product . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of zirconium,dichlorooxo-, hexahydrate involves large-scale reactions in reactors where zirconium dioxide is treated with hydrochloric acid. The resulting solution is then subjected to evaporation and crystallization processes to obtain the hexahydrate form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium,dichlorooxo-, hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with zirconium,dichlorooxo-, hexahydrate include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of zirconium,dichlorooxo-, hexahydrate include zirconium dioxide (ZrO2), zirconium tetrachloride (ZrCl4), and various zirconium complexes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Zirconium,dichlorooxo-, hexahydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of zirconium,dichlorooxo-, hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, it acts as a catalyst by providing active sites for chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium dichloride oxide octahydrate: Similar in structure but contains more water molecules (octahydrate) compared to the hexahydrate form.
Zirconium tetrachloride: A related compound with a higher chlorine content and different reactivity.
Uniqueness
Zirconium,dichlorooxo-, hexahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its hexahydrate form makes it particularly useful in applications requiring controlled release of zirconium ions .
Propiedades
Fórmula molecular |
ClH13O7Zr |
|---|---|
Peso molecular |
251.77 g/mol |
Nombre IUPAC |
oxozirconium;hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O.O.Zr/h1H;6*1H2;; |
Clave InChI |
FWDSLVMISVUBIC-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O=[Zr].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



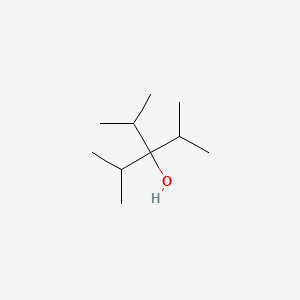

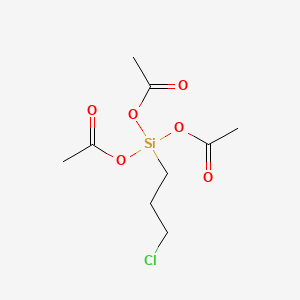
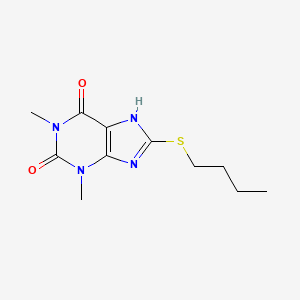
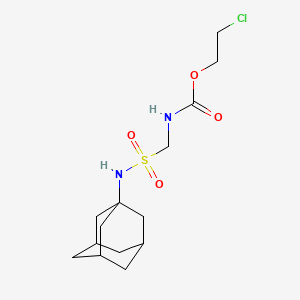
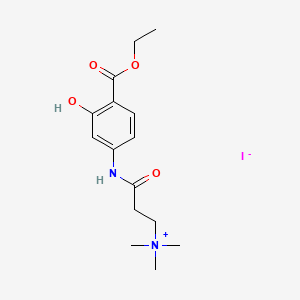
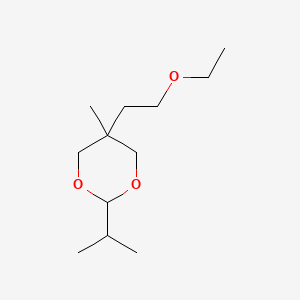

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
